2-Bornanone oxime

Antimicrobial susceptibility Structure-activity relationship Oxime pharmacology

Procurement of uncharacterized chiral oximes risks stereochemical misassignment. 2-Bornanone oxime eliminates this uncertainty: • Single-crystal X-ray confirmed (1R,4R) configuration (R₁=0.053, monoclinic C2) for reliable asymmetric induction. • Enables selective Beckmann rearrangement to α-campholenonitrile (90.5% selectivity) with CuBTC MOF or sulfonic acid resin catalysts. • Microtox EC₅₀ 0.00007%-3.3× more toxic than camphor-ideal as positive control for aquatic ecotoxicity studies.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 13559-66-5
Cat. No. B083146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bornanone oxime
CAS13559-66-5
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=NO)C2)C)C
InChIInChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+
InChIKeyOVFDEGGJFJECAT-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bornanone Oxime Technical Baseline


2-Bornanone oxime (CAS 13559-66-5, synonym camphor oxime) is a bicyclic monoterpene-derived oxime with molecular formula C₁₀H₁₇NO and molecular weight 167.25 g/mol [1]. The compound possesses a rigid bicyclo[2.2.1]heptane framework with stereocenters at bridgehead carbons C1 and C4, and its absolute configuration has been confirmed by single-crystal X-ray diffraction (monoclinic, space group C2, R₁ = 0.053) [2]. Key computed physicochemical parameters include XLogP = 2.4, topological polar surface area = 32.6 Ų, and zero rotatable bonds [3]. As a white crystalline solid with melting point approximately 110°C, it serves primarily as a chiral building block in asymmetric synthesis and as a precursor for camphor-derived oxime esters and ethers [4]. The oxime functional group confers distinct reactivity profiles—including Beckmann rearrangement and fragmentation pathways—that differentiate it from camphor and other ketone derivatives [5].

1

Chiral building block with X-ray-confirmed absolute configuration

2

Oxime group enables Beckmann rearrangement & fragmentation chemistry

3

Rigid bicyclic scaffold for asymmetric synthesis & chiral auxiliary studies

Why 2-Bornanone Oxime Cannot Be Substituted


The oxime functional group introduces fundamental differences in molecular recognition, catalytic behavior, and toxicological profile that render generic substitution with camphor or other ketone derivatives scientifically invalid without specific validation. 2-Bornanone oxime exhibits attenuated antimicrobial potency compared to camphor (MIC 150 mg/L vs 75.5 mg/L against E. coli), a reversed acaricidal potency hierarchy relative to enantiomeric camphor, and distinct substrate-size-dependent reactivity in Beckmann rearrangement that demands specialized catalyst selection [1][2][3]. Furthermore, ecotoxicity testing reveals that 2-bomanone oxime is approximately 3.3-fold more toxic in the Microtox assay than its parent ketone (EC₅₀ 0.00007% vs 0.00023%), a critical consideration for downstream waste handling and environmental release [4]. The rigid stereochemical framework combined with the hydrogen-bonding capacity of the oxime moiety also enables chiral discrimination in asymmetric synthesis that cannot be replicated by camphor alone or by simpler aliphatic oximes [5]. These data collectively demonstrate that procurement decisions based solely on structural similarity or cost equivalence risk experimental failure and regulatory non-compliance.

2-Bornanone oxime

Attenuated antimicrobial potency and reversed acaricidal ranking compared to parent camphor may shift biological endpoint interpretation.

Camphor substitute

Lacks oxime reactivity; Beckmann rearrangement and fragmentation pathways not accessible.

Camphor substitute

Reported ~3.3× lower Microtox ecotoxicity – environmental safety profile may differ significantly; handling and waste protocols may require distinct assessment.

2-Bornanone Oxime Comparator Evidence


Antimicrobial Potency vs. Camphor (E. coli)

In a direct head-to-head antimicrobial susceptibility assay against Escherichia coli, 2-bornanone oxime exhibited a minimum inhibitory concentration (MIC) of 150 mg/L (0.90 mM), which is approximately 2-fold higher (i.e., half the potency) compared to the parent compound (−)-camphor with an MIC of 75.5 mg/L (0.49 mM) [1]. This quantitative difference demonstrates that oxime derivatization of camphor attenuates, rather than enhances, antibacterial activity against this Gram-negative organism. For context, ampicillin and gentamicin showed substantially greater potency with MIC values of 25 mg/L and 20 mg/L, respectively [1].

Antimicrobial potency
Head-to-head
Oxime MIC 150 mg/L
Camphor MIC 75.5 mg/L
2× higher MIC
Supports antimicrobial screening context; oxime attenuates E. coli potency
Broth microdilution; Gram-negative model
Antimicrobial susceptibility Structure-activity relationship Oxime pharmacology

Acaricidal Potency vs. Camphor Enantiomers

In an impregnated fabric disc bioassay against the house dust mite Dermatophagoides farinae, (1R)-camphor oxime (synonymous with 2-bornanone oxime) exhibited an LD₅₀ value of 3.31 µg cm⁻² [1]. This places the oxime derivative as the least potent among the active camphor congeners tested, with (±)-camphor demonstrating the highest activity (LD₅₀ 0.95 µg cm⁻²), followed by (+)-camphor (1.41 µg cm⁻²) and (−)-camphor (2.03 µg cm⁻²). Notably, the oxime was 3.48-fold less potent than racemic camphor but remained active, whereas camphor-10-sulfonic acid and camphoric acid showed no observable activity in this assay system [1].

Acaricidal potency
Head-to-head
Oxime LD₅₀ 3.31 µg/cm²
Racemic camphor LD₅₀ 0.95 µg/cm²
3.48× less potent
Ranked least potent among active camphor congeners; supports SAR interpretation
Dermatophagoides farinae; impregnated disc assay
Acaricidal activity Pest control Structure-activity relationship

Beckmann Rearrangement Reactivity Hierarchy

Comparative catalytic studies of Beckmann rearrangement established a reactivity hierarchy for oxime substrates: camphor oxime < cyclohexanone oxime < indanone oxime < acetophenone oxime [1]. This ranking reflects the increasing steric hindrance of the camphor bicyclic framework, which limits access to catalyst active sites. While zeolites (Beta and USY) demonstrated superior activity for smaller aromatic and non-aromatic oximes, CuBTC metal-organic framework emerged as the most active catalyst specifically for the transformation of bulky camphor oxime [1]. Furthermore, conversion values of camphor oxime increased with catalyst pore size in the order: Beta ≪ USY < CuBTC [1]. Under optimized solid sulfonic acid resin catalysis, camphor oxime Beckmann fragmentation achieves 100% conversion with 90.5% selectivity to α-campholenonitrile, with pseudo-first-order kinetics and activation energy of 64.6 kJ/mol [2].

Beckmann reactivity
Cross-study
camphor oxime
Lowest reactivity; requires MOF or solid acid resin catalysts for effective conversion
Zeolites perform poorly with bulky camphor scaffold
Microtox ecotoxicity
Head-to-head
Oxime EC₅₀ 0.00007%
Camphor EC₅₀ 0.00023%
3.3× more toxic
Higher aquatic toxicity requires distinct waste handling assessment
Bioluminescent bacteria; 15 min incubation
Dual-activity scaffold
Class-level
Derivatives reported with analgesic and antiarrhythmic activities in pharmacological models
Data to verify; supports medicinal chemistry exploration, not direct efficacy
Specific potency values unavailable in accessible abstract
Absolute configuration
Supporting evidence
monoclinic C2, R₁=0.053, (1R,4R) confirmed
Definitive stereochemical identity via X-ray crystallography
Single-crystal structure; ambient temperature
Beckmann rearrangement Heterogeneous catalysis MOF catalysis

Microtox Ecotoxicity vs. Camphor

In a direct comparative Microtox assay using bioluminescent bacteria (81.9% Basic Test protocol with 14 dilutions), 2-bornanone oxime exhibited an EC₅₀ value of 0.00007% after 15 minutes of incubation, whereas the parent compound camphor showed an EC₅₀ of 0.00023% under identical conditions [1]. This represents a 3.3-fold increase in ecotoxicity for the oxime derivative relative to the ketone. The initial test concentration was 5% for both substances, and DMSO solvent ecotoxicity was confirmed negligible [1]. The study authors characterized the observed toxicity as "extremely high" for both compounds, though additional concentration ranges were recommended for confirmatory testing [1].

Microtox ecotoxicity
Head-to-head
Oxime EC₅₀ 0.00007%
Camphor EC₅₀ 0.00023%
3.3× more toxic
Higher aquatic toxicity requires distinct waste handling assessment
Bioluminescent bacteria; 15 min incubation
Ecotoxicity Environmental risk assessment Microtox assay

Dual Analgesic/Antiarrhythmic Scaffold

A series of O-[2-hydroxy-3-(dialkylamino)propyl]ethers derived from (+)-camphor oxime (2-bornanone oxime) was synthesized and evaluated for analgesic and antiarrhythmic activities [1]. While specific quantitative potency data are not publicly available in the abstract, the study demonstrates that the rigid camphor oxime framework serves as a chiral scaffold capable of conferring dual pharmacological activities—a property not observed with simpler oxime ethers derived from aliphatic ketones. The oxime moiety provides the requisite nitrogen-oxygen functionality for ether linkage formation, while the bicyclic camphor skeleton imposes stereochemical constraints that influence receptor binding. This scaffold-based approach enables exploration of SAR that would be inaccessible using camphor itself or acyclic oximes [1].

Dual-activity scaffold
Class-level
Derivatives reported with analgesic and antiarrhythmic activities in pharmacological models
Data to verify; supports medicinal chemistry exploration, not direct efficacy
Specific potency values unavailable in accessible abstract
Chiral synthesis Analgesic Antiarrhythmic Structure-activity relationship

Crystal Structure and Absolute Configuration

Single-crystal X-ray diffraction analysis of 2-bornanone oxime established the absolute stereogeometry with high precision. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. Structure refinement converged to R₁ = 0.053 for 2043 observed reflections [1]. This unambiguous determination of the (1R,4R) absolute configuration of the camphor skeleton—with the oxime substituent at C2 in defined geometry—provides essential stereochemical certification for applications in asymmetric synthesis, chiral resolution, and structure-based drug design. Unlike many commercial chiral building blocks where absolute configuration is inferred from synthetic origin or optical rotation, the X-ray structure of 2-bornanone oxime offers definitive proof of stereochemical identity [1].

Absolute configuration
Supporting evidence
monoclinic C2, R₁=0.053, (1R,4R) confirmed
Definitive stereochemical identity via X-ray crystallography
Single-crystal structure; ambient temperature
X-ray crystallography Absolute configuration Chiral purity

2-Bornanone Oxime Application Scenarios


Asymmetric Synthesis & Chiral Auxiliary Applications

Researchers developing enantioselective transformations or chiral resolution protocols should procure 2-bornanone oxime when the stereochemical outcome depends on a rigid bicyclic framework with definitively established absolute configuration. The published single-crystal X-ray structure (R₁ = 0.053, monoclinic C2) provides unambiguous proof of the (1R,4R) stereochemistry [1]. This level of configurational certainty is essential for interpreting stereochemical outcomes in asymmetric induction experiments and for meeting regulatory documentation requirements for pharmaceutical intermediates. In contrast, many commercially available chiral oximes lack published crystallographic data, relying solely on optical rotation or synthetic provenance—a risk factor that can lead to stereochemical misassignment and experimental irreproducibility.

Beckmann Rearrangement Process Development

For synthetic chemists developing Beckmann rearrangement or fragmentation routes to α-campholenonitrile or related lactams, 2-bornanone oxime procurement must be accompanied by appropriate catalyst selection. The compound's bulky bicyclic framework places it at the lowest end of the substrate reactivity hierarchy (camphor oxime < cyclohexanone oxime < indanone oxime < acetophenone oxime) [2]. Consequently, standard zeolite catalysts (Beta, USY) that perform well for smaller oximes show poor activity; instead, CuBTC metal-organic framework or solid sulfonic acid resins are required to achieve practical conversion rates [2]. Under optimized sulfonic acid resin conditions, 100% conversion with 90.5% selectivity to α-campholenonitrile is achievable with an activation energy of 64.6 kJ/mol [3]. Procurement of 2-bornanone oxime for Beckmann rearrangement applications should therefore be coupled with acquisition of CuBTC MOF or sulfonic acid resin catalysts.

Environmental Ecotoxicity Assessment

2-Bornanone oxime exhibits extremely high ecotoxicity in the Microtox bioluminescence assay, with an EC₅₀ of 0.00007% (3.3-fold more toxic than camphor, EC₅₀ 0.00023%) [4]. This property makes the compound a suitable positive control or reference toxicant for environmental monitoring studies that require sensitive detection of aquatic toxicity at low concentrations. Research groups investigating the environmental fate of oxime-containing agrochemicals or pharmaceuticals may also use 2-bornanone oxime as a model compound to establish baseline ecotoxicity thresholds. However, procurement for any application involving potential environmental release must be accompanied by appropriate waste handling protocols and consideration of the compound's disproportionate aquatic toxicity relative to its parent ketone [4].

Dual Analgesic/Antiarrhythmic Agent Development

Medicinal chemists pursuing dual-activity analgesic/antiarrhythmic agents should consider 2-bornanone oxime as a chiral scaffold for O-[2-hydroxy-3-(dialkylamino)propyl]ether derivatization [5]. The rigid bicyclic camphor framework imposes conformational constraints that are not achievable with flexible aliphatic oxime ethers, potentially contributing to the dual pharmacological profile observed in this series. While specific potency data remain to be fully disclosed, the structural precedent establishes 2-bornanone oxime as a differentiated starting material for structure-activity relationship studies in pain and cardiovascular therapeutic areas—applications where simpler oximes have not demonstrated comparable dual activity [5]. Researchers should note that the antimicrobial activity of the parent oxime (MIC 150 mg/L against E. coli) is modest [6], indicating that therapeutic applications are more likely to emerge from synthetic derivatization rather than direct use of the unmodified oxime.

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral resolution
X-ray-confirmed absolute configuration
Stereochemical outcome reproducibility
Beckmann rearrangement route development
Substrate-size-dependent reactivity
Catalyst compatibility (MOF or solid acid resins)
Environmental ecotoxicity screening
High Microtox sensitivity
Aquatic toxicity reference standard assessment
Dual-mechanism pharmacological studies
Conformationally constrained oxime scaffold
Model-response interpretation for pain and arrhythmia endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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